molecular formula C9H5BrFN B1653859 7-Bromo-2-fluoroquinoline CAS No. 2007916-78-9

7-Bromo-2-fluoroquinoline

Cat. No.: B1653859
CAS No.: 2007916-78-9
M. Wt: 226.04
InChI Key: UFLNYVMSQDPNBL-UHFFFAOYSA-N
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Description

7-Bromo-2-fluoroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family It is characterized by the presence of a bromine atom at the seventh position and a fluorine atom at the second position on the quinoline ring

Safety and Hazards

The safety information for 7-Bromo-2-fluoroquinoline includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Future Directions

Fluorinated quinolines, including 7-Bromo-2-fluoroquinoline, have found applications in various fields such as medicine and agriculture . The growing interest in these compounds has stimulated research studies aimed at developing novel methods of synthesis and studying the reactivity of fluorinated quinolines .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-fluoroquinoline typically involves the halogenation of quinoline derivatives. One common method is the nucleophilic substitution reaction where a fluorine atom is introduced into the quinoline ring, followed by bromination at the seventh position. The reaction conditions often involve the use of reagents such as bromine or N-bromosuccinimide (NBS) and a suitable solvent like acetonitrile or dichloromethane .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-2-fluoroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.

    Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide (DMF).

Major Products:

Comparison with Similar Compounds

Uniqueness: 7-Bromo-2-fluoroquinoline is unique due to the combined presence of both bromine and fluorine atoms, which imparts distinct electronic and steric properties. This dual halogenation enhances its reactivity and potential for diverse chemical transformations compared to its mono-halogenated counterparts .

Properties

IUPAC Name

7-bromo-2-fluoroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFN/c10-7-3-1-6-2-4-9(11)12-8(6)5-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFLNYVMSQDPNBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=N2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501309256
Record name Quinoline, 7-bromo-2-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501309256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2007916-78-9
Record name Quinoline, 7-bromo-2-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2007916-78-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinoline, 7-bromo-2-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501309256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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